molecular formula C14H25N3 B1385141 N1-[4-(Diethylamino)benzyl]-1,3-propanediamine CAS No. 1040688-44-5

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine

Cat. No. B1385141
M. Wt: 235.37 g/mol
InChI Key: RNMAJBQTNXDUOK-UHFFFAOYSA-N
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Description

“N1-[4-(Diethylamino)benzyl]-1,3-propanediamine” is a chemical compound with the molecular formula C14H25N3 and a molecular weight of 235.38 . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-[4-(Diethylamino)benzyl]-1,3-propanediamine” are not provided in the search results. Additional research would be necessary to obtain this information .

Scientific Research Applications

Chiral Catalysis in Organic Synthesis

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine derivatives have been explored in the realm of organic synthesis. For instance, N, N1-bis-benzyl substituted 1,3-diamine and its corresponding dilithium salt have been utilized as chiral catalysts in the addition of ZnEt2 to aromatic aldehydes. These catalysts promoted the reaction, although the products exhibited low enantiomeric excesses. This research enhances understanding of reaction intermediates and pathways in catalyzed reactions (Pini et al., 1993).

Crystallography and Molecular Structure Analysis

The crystal structure of compounds containing N1-[4-(Diethylamino)benzyl]-1,3-propanediamine has been determined through X-ray diffraction. Such studies help in understanding the structural intricacies of these compounds, which is vital for applications in materials science and pharmaceuticals (Ishii et al., 1984).

CO2 Adsorption and Environmental Applications

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine derivatives have also found use in environmental applications, particularly in CO2 adsorption. For example, N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a related diaminosilane, showed significant CO2 adsorption capacity, highlighting its potential in addressing environmental concerns like CO2 capture and storage (Sim et al., 2020).

Potential in Antineoplastic Agents

Research has been conducted on the synthesis of new platinum complexes with N-benzyl 1,3-propanediamine derivatives as ligands. These complexes, being analogs of cisplatin, are explored for their potential as antineoplastic agents, indicating a significant contribution to cancer therapy (de Almeida et al., 2002).

Nuclear Magnetic Resonance Spectroscopy

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine and related compounds have been subjects in nuclear magnetic resonance (NMR) spectroscopy studies. Such research contributes to a deeper understanding of molecular structure and dynamics, essential in various scientific and industrial applications (Freifelder et al., 1967).

Biocide Applications

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine derivatives have been explored for their use as biocides. For instance, studies on the synthesis and quantification of specific biocides, such as N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, have been conducted, highlighting their potential in industrial applications (Mondin et al., 2014).

properties

IUPAC Name

N'-[[4-(diethylamino)phenyl]methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-3-17(4-2)14-8-6-13(7-9-14)12-16-11-5-10-15/h6-9,16H,3-5,10-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAJBQTNXDUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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